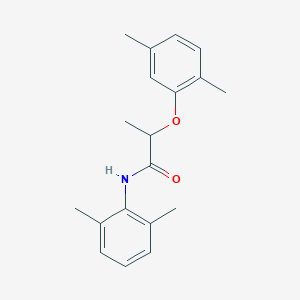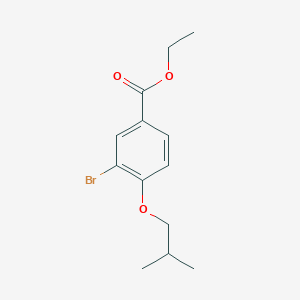![molecular formula C22H21N3O4S2 B250123 2-methoxy-N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250123.png)
2-methoxy-N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)benzamide, commonly known as MPTB, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds, which are known to exhibit a wide range of biological activities.
作用机制
MPTB exerts its biological activity by inhibiting the activity of carbonic anhydrase IX, which is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions and protons. This enzyme is overexpressed in various types of cancer cells and plays a critical role in their survival by regulating the pH balance in the tumor microenvironment.
Biochemical and physiological effects:
MPTB has been shown to exhibit potent anticancer activity by inducing apoptosis, inhibiting cell proliferation, and reducing tumor growth in various preclinical models. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, MPTB has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the major advantages of using MPTB in lab experiments is its potent and selective inhibition of carbonic anhydrase IX, which makes it a valuable tool for studying the role of this enzyme in cancer and other diseases. However, one of the limitations of using MPTB is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on MPTB. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase IX, which could have broader therapeutic applications. Another area of interest is the development of novel drug delivery systems that can enhance the solubility and bioavailability of MPTB in vivo. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer, anti-inflammatory, and neuroprotective effects of MPTB.
合成方法
MPTB can be synthesized through a multistep process involving the reaction of various reagents such as 2-methoxybenzoyl chloride, methylphenylsulfonamide, and thiourea. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
科学研究应用
MPTB has been extensively studied for its potential therapeutic applications in various areas such as cancer, inflammation, and neurodegenerative diseases. In cancer research, MPTB has been shown to exhibit potent anticancer activity against various types of cancer cells such as breast, lung, and prostate cancer. It works by inhibiting the activity of the enzyme carbonic anhydrase IX, which is overexpressed in cancer cells and is essential for their survival.
属性
分子式 |
C22H21N3O4S2 |
|---|---|
分子量 |
455.6 g/mol |
IUPAC 名称 |
2-methoxy-N-[[4-[methyl(phenyl)sulfamoyl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H21N3O4S2/c1-25(17-8-4-3-5-9-17)31(27,28)18-14-12-16(13-15-18)23-22(30)24-21(26)19-10-6-7-11-20(19)29-2/h3-15H,1-2H3,(H2,23,24,26,30) |
InChI 键 |
HHVATMZJDSFIKJ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3OC |
规范 SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250050.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250051.png)

![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)
![N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide](/img/structure/B250058.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B250059.png)

![4-ethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B250061.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-propoxybenzamide](/img/structure/B250062.png)
![5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250063.png)
![N-cyclohexyl-2-[(4-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B250064.png)
![N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B250065.png)